LYN-1604

ULK1 agonist autophagy activation TNBC cell death

LYN-1604 is the definitive tool compound for activating ULK1-modulated cell death in TNBC models. Unlike ULK1 inhibitors (SBI-0206965, MRT68921) or mTOR/AMPK pathway modulators, LYN-1604 directly activates ULK1 (EC50=18.94 nM) via validated binding residues Lys50/Leu53/Tyr89, inducing ATF3/RAD21/caspase-3-mediated death. Complete pharmacodynamic biomarker package (LC3-II conversion, p62 degradation, cleaved caspase-3) and in vivo xenograft suppression at ~50 mg/kg/day enable rigorous target validation. MDA-MB-231 IC50 of 1.66 μM. Not interchangeable with generic autophagy modulators or alternative ULK1 agonists such as BL-918.

Molecular Formula C33H43Cl2N3O2
Molecular Weight 584.6 g/mol
Cat. No. B608757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYN-1604
SynonymsLYN-1604;  LYN 1604;  LYN1604;  LYN-1604 free base
Molecular FormulaC33H43Cl2N3O2
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3
InChIKeyDVNVYWLKGWAELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LYN-1604 for ULK1 Activation and TNBC Research: Technical and Procurement Baseline


LYN-1604 (CAS 2088939-99-3) is a synthetic small-molecule activator (agonist) of UNC-51-like kinase 1 (ULK1) with an EC50 of 18.94 nM in ADP-Glo™ kinase assays . Identified through in silico screening and medicinal chemistry optimization, LYN-1604 binds directly to wild-type ULK1 with a Kd of 291.4 nM and induces ULK1-mATG13-FIP200-ATG101 complex-dependent cell death in triple-negative breast cancer (TNBC) models [1]. Unlike ULK1 inhibitors that suppress autophagy, LYN-1604 represents a mechanistically distinct tool compound for activating ULK1-modulated cell death pathways involving both autophagy and apoptosis .

Why LYN-1604 Cannot Be Replaced by Other ULK1-Targeting or Autophagy-Modulating Compounds


Substituting LYN-1604 with a generic ULK1 inhibitor, autophagy modulator, or alternative ULK1 agonist introduces confounding mechanistic variables that invalidate experimental conclusions. ULK1 inhibitors (e.g., SBI-0206965, ULK-101, MRT68921) suppress ULK1 activity and block autophagy initiation ; LYN-1604 activates ULK1, producing opposite biological effects on the ULK1-mATG13-FIP200-ATG101 complex and downstream effectors ATF3, RAD21, and caspase-3 [1]. Even within the narrow class of ULK1 agonists, LYN-1604 differs from BL-918 in EC50, binding affinity, and therapeutic context (TNBC vs. Parkinson's disease) . These distinctions preclude direct interchangeability without re-validation of dosing, efficacy, and mechanism.

LYN-1604 Product-Specific Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Mechanism of Action Differentiation: ULK1 Agonist vs. ULK1 Inhibitor Functional Dichotomy

LYN-1604 is a direct ULK1 activator (agonist), whereas the majority of commercially available ULK1 tool compounds (SBI-0206965, ULK-101, MRT68921) are inhibitors. This functional dichotomy produces opposite cellular outcomes: LYN-1604 increases ULK1 kinase activity by 1.96-fold at 100 nM and induces ULK1-mATG13-FIP200-ATG101 complex-dependent cell death in TNBC cells [1]. In contrast, SBI-0206965 inhibits ULK1 with an IC50 of 108 nM and suppresses autophagy initiation .

ULK1 agonist autophagy activation TNBC cell death mechanism of action

Biochemical Potency Advantage: LYN-1604 vs. BL-918 (Alternative ULK1 Agonist)

Among the limited number of commercially available ULK1 agonists, LYN-1604 demonstrates superior biochemical potency and binding affinity relative to BL-918. LYN-1604 activates ULK1 with an EC50 of 18.94 nM and binds to wild-type ULK1 with a Kd of 291.4 nM . BL-918, by comparison, has an EC50 of 24.14 nM and a Kd of 0.719 μM (719 nM) .

ULK1 agonist EC50 comparison binding affinity Kd

Target Engagement Specificity: LYN-1604 Residue-Dependent Binding Validation

LYN-1604 binding to ULK1 has been validated through site-directed mutagenesis studies identifying three critical amino acid residues (Lys50, Leu53, and Tyr89) that mediate target interaction [1]. The ULK1(Y89A) mutant protein caused a sharp decrease in LYN-1604 binding affinity with lower response and Kd than wild-type ULK1, as well as compared to ULK1(K50A) and ULK1(L53A) mutants . In silico docking independently corroborates these residues as key interaction sites [1]. No equivalent residue-level binding validation data are publicly available for BL-918 or other ULK1 agonists.

ULK1 binding site mutagenesis target engagement selectivity

In Vivo Efficacy in TNBC Xenograft: Quantitative Tumor Suppression Data

LYN-1604 demonstrates validated in vivo anti-tumor efficacy in an MDA-MB-231 TNBC mouse xenograft model. Intragastric administration of LYN-1604 suppressed MDA-MB-231 xenograft tumor growth with an EC50 of ~50 mg/kg/day on day 14 . Dose-dependent tumor growth reduction was observed at 25, 50, and 100 mg/kg , with no significant effect on mouse body weight, indicating an acceptable tolerability profile at tested doses [1]. BL-918 is primarily characterized in Parkinson's disease models rather than oncology xenograft models, making direct cross-study efficacy comparisons not meaningful in the TNBC context.

TNBC xenograft model in vivo efficacy tumor growth inhibition

Pathway Engagement Validation: Autophagy and Apoptosis Dual-Mode Cell Death Induction

LYN-1604 induces a dual-mode cell death mechanism involving both autophagy and apoptosis pathways. In MDA-MB-231 TNBC cells, LYN-1604 increases Beclin 1 and LC3-II protein levels while reducing p62 in a concentration-dependent manner, confirming autophagy induction . Concurrently, LYN-1604 increases cleavage of pro-apoptotic caspase-3 [1]. The autophagy-dependence of this cell death is confirmed by reversal of LYN-1604-induced viability loss by the autophagy inhibitor 3-methyladenine (3-MA) [2]. In contrast, ULK1 inhibitors like MRT68921 (IC50 = 2.9 nM) produce the opposite effect by blocking autophagy initiation .

autophagy apoptosis cell death LC3 caspase-3

LYN-1604 High-Value Application Scenarios for TNBC and ULK1 Research


TNBC Preclinical Pharmacology and Target Validation Studies

LYN-1604 is the preferred ULK1 agonist tool compound for investigating ULK1-modulated cell death in triple-negative breast cancer models. With a validated EC50 of 18.94 nM for ULK1 activation , MDA-MB-231 cell IC50 of 1.66 μM [1], and demonstrated in vivo tumor suppression at ~50 mg/kg/day in xenograft models , LYN-1604 provides a complete data package for TNBC target validation studies. The established biomarkers (LC3-II conversion, p62 degradation, cleaved caspase-3) enable robust pharmacodynamic monitoring [1].

Autophagy Activation Studies Requiring Validated Positive Control

For experiments requiring a well-characterized autophagy inducer that acts via ULK1 activation rather than mTOR inhibition (rapamycin) or AMPK activation (metformin), LYN-1604 offers a direct, target-specific mechanism. LYN-1604 increases ULK1 enzymatic activity by 1.96-fold at 100 nM and induces ULK1-mATG13-FIP200-ATG101 complex formation [1]. The autophagy-dependence of LYN-1604 effects is confirmed by reversal with 3-MA , providing researchers with a built-in specificity control.

Proteomic and Transcriptomic Profiling of ULK1-Modulated Pathways

LYN-1604 is suitable for global profiling studies examining ULK1-modulated proteomic and transcriptomic changes. The compound has been used in comparative proteomics alongside the ULK1 inhibitor MRT68921 to characterize differential protein abundance changes following ULK1 activation versus inhibition in MDA-MB-231 cells [2]. Downstream effectors ATF3, RAD21, and caspase-3 have been identified as LYN-1604-responsive genes via microarray analysis [1], providing validated endpoints for mechanistic studies.

Structure-Activity Relationship (SAR) Studies on ULK1 Binding Determinants

LYN-1604 serves as a reference agonist for ULK1 structure-activity relationship investigations. The three critical amino acid residues mediating LYN-1604-ULK1 interaction (Lys50, Leu53, Tyr89) have been experimentally validated via site-directed mutagenesis and in silico docking [1]. The availability of mutant ULK1 binding data (Y89A, K50A, L53A) showing differential LYN-1604 affinity provides a foundation for computational modeling and rational design of next-generation ULK1-targeted compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for LYN-1604

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.